molecular formula C12H20N4O2S B6626370 N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]thiomorpholine-4-carboxamide

N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]thiomorpholine-4-carboxamide

Cat. No.: B6626370
M. Wt: 284.38 g/mol
InChI Key: VRIRALWMSQYUMY-UHFFFAOYSA-N
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Description

N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]thiomorpholine-4-carboxamide is a synthetic organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a pyrazole ring, a thiomorpholine moiety, and a carboxamide group, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]thiomorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2S/c1-18-5-2-16-10-11(9-14-16)8-13-12(17)15-3-6-19-7-4-15/h9-10H,2-8H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRIRALWMSQYUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C=N1)CNC(=O)N2CCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]thiomorpholine-4-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the 2-Methoxyethyl Group: The 2-methoxyethyl group is introduced via alkylation of the pyrazole ring using 2-methoxyethyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Thiomorpholine Moiety: The thiomorpholine ring is formed by reacting thiomorpholine with a suitable electrophile, such as an alkyl halide.

    Formation of the Carboxamide Group: The final step involves the reaction of the intermediate compound with an isocyanate to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]thiomorpholine-4-carboxamide can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring, forming sulfoxides or sulfones.

    Reduction: The compound can be reduced at the carboxamide group to form the corresponding amine.

    Substitution: The pyrazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]thiomorpholine-4-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the thiomorpholine moiety may enhance its binding affinity through sulfur-based interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-[[1-(2-hydroxyethyl)pyrazol-4-yl]methyl]thiomorpholine-4-carboxamide
  • N-[[1-(2-ethoxyethyl)pyrazol-4-yl]methyl]thiomorpholine-4-carboxamide

Uniqueness

N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]thiomorpholine-4-carboxamide is unique due to the presence of the 2-methoxyethyl group, which can influence its solubility and reactivity

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